molecular formula C10H13NO2 B086409 Benzyl 3-aminopropanoate CAS No. 14529-00-1

Benzyl 3-aminopropanoate

Cat. No. B086409
CAS RN: 14529-00-1
M. Wt: 179.22 g/mol
InChI Key: CANCPUBPPUIWPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzyl 3-aminopropanoate and its derivatives often involves complex reactions that provide insights into its chemical behavior and potential applications. For instance, efficient synthesis methods have been described for benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, which are closely related to Benzyl 3-aminopropanoate, demonstrating the compound's versatility in synthesis reactions (Koseki, Yamada, & Usuki, 2011).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and theoretical studies, plays a crucial role in understanding the properties of Benzyl 3-aminopropanoate. Spectroscopic methods, such as IR, Raman, NMR, and X-ray diffraction, have been utilized to characterize compounds related to Benzyl 3-aminopropanoate, providing detailed information on their molecular geometry and electronic structure (İ. Koca et al., 2014).

Chemical Reactions and Properties

Benzyl 3-aminopropanoate undergoes various chemical reactions that highlight its reactivity and functional group transformations. Alkylation reactions, for example, have been performed using benzyl chloride as an alkylating agent, showcasing the compound's ability to form derivatives through nucleophilic substitution reactions (Tang Gui-hong, 2010).

Physical Properties Analysis

The physical properties of Benzyl 3-aminopropanoate, including melting points, solubility, and crystalline structure, are essential for its application in chemical synthesis and material science. Studies on related compounds have employed X-ray diffraction and crystallography to elucidate their solid-state structures, contributing to a deeper understanding of how molecular arrangements influence physical properties (L. Hwang et al., 2006).

Scientific Research Applications

  • Enantioselective Synthesis of Amino Acid Derivatives : It is used in the synthesis of 3-aminopropanoic acid derivatives, as a key component in creating beta-analogues of aromatic amino acids. These derivatives have applications in medicinal chemistry and asymmetric synthesis (Arvanitis et al., 1998).

  • Development of Fluorescent Chemical Sensors : In a study, a conjugate of Rhodamine B and benzyl 3-aminopropanoate (RBAP) was synthesized and characterized as a selective fluorescent chemical sensor for Sn2+ ions. Such sensors have potential applications in environmental monitoring and analytical chemistry (Bao et al., 2014).

  • Radical Addition Reactions : Benzyl 3-aminopropanoate is involved in radical addition reactions. For instance, its reaction with homoallylic gallium or indium species has been studied for the formation of cyclopropane derivatives, which are significant in organic synthesis (Usugi et al., 2002).

  • Synthesis of Amino Acid Derivatives for Peptide Modification : A novel amino acid derivative involving benzyl 3-aminopropanoate was synthesized for use in peptide modification and live cell labeling. This illustrates its application in biochemistry and cell biology (Ni et al., 2015).

  • Asymmetric Synthesis of β-Pyridyl-β-Amino Acid Derivatives : The compound was used in the asymmetric synthesis of specific amino acid derivatives, which are valuable in the development of pharmaceuticals and chiral building blocks (Bull et al., 2002).

  • Preparation of Photoinitiators for Ultraviolet-Curable Coatings : It plays a role in synthesizing copolymeric systems with photoinitiator properties, used in ultraviolet-curable coatings, highlighting its relevance in materials science and polymer chemistry (Angiolini et al., 1997).

  • Synthesis of Chiral Acyl Donors : Benzyl 3-aminopropanoate has been used in the synthesis of chiral acyl donors, showcasing its application in stereoselective organic synthesis and pharmaceutical research (García-Urdiales et al., 2009).

Safety And Hazards

Benzyl 3-aminopropanoate hydrochloride has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Benzyl 3-aminopropanoate has potential applications in the development of selective fluorescent chemical sensors. A derivative of this compound has been shown to exhibit high selectivity and excellent sensitivity for Sn 2+ ions in the presence of many other metal cations . This suggests potential future directions in the field of chemical sensor development.

properties

IUPAC Name

benzyl 3-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANCPUBPPUIWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360470
Record name benzyl beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-aminopropanoate

CAS RN

14529-00-1
Record name benzyl beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
X Bao, X Cao, X Nie, Y Jin, B Zhou - Molecules, 2014 - mdpi.com
… A new fluorescent chemosensor based on a Rhodamine B and a benzyl 3-aminopropanoate conjugate (RBAP) was designed, synthesized, and structurally characterized. Its single …
Number of citations: 32 www.mdpi.com
C Cativiela, MD Diaz-de-Villegas, JA Galvez - Tetrahedron: Asymmetry, 1993 - Elsevier
The diastereoselective alkylation of the enolate of 10-dicyclohexylsulfamoylisobornyl 3-phenyl-2-cyanopropanoate is reported. This alkylation took place with very good yield and …
Number of citations: 15 www.sciencedirect.com
B Rathinam, BT Liu, D Nagarajan… - Journal of the Taiwan …, 2023 - Elsevier
… Replacing the benzyl-3-aminopropanoate from the above sensor by acrylic acid or 3-phenylacrylic acid, the resulting probes A-2a (L1) and A-2b (L2) act as sensors for tetravalent tin …
Number of citations: 2 www.sciencedirect.com
B Rathinam, V Murugesan, BT Liu - Chemosensors, 2022 - mdpi.com
… B [13], alkene-functionalized rhodamine B [14], diarylethene-carbazole derivative [15], 4-(naphthalen-1-ylethynyl) aniline appended rhodamine B [16], benzyl 3-aminopropanoate–…
Number of citations: 11 www.mdpi.com
L Anderson - 2009 - digitalcommons.usf.edu
The most common secondary structure of proteins is the alpha-helix. The alpha-helix can be involved in various protein-protein interactions (PPIs) through the recognition of three or …
Number of citations: 5 digitalcommons.usf.edu
RJ Tokarski II - 2020 - search.proquest.com
Hematological cancers are a collection of blood-borne malignancies that manifest in the bone marrow, where development of mutations in red blood cells, white blood cells, and …
Number of citations: 2 search.proquest.com

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